molecular formula C14H20ClFN4O2 B12310537 Tert-butyl (3R)-3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]piperidine-1-carboxylate

Tert-butyl (3R)-3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]piperidine-1-carboxylate

Cat. No.: B12310537
M. Wt: 330.78 g/mol
InChI Key: NZXWJKQNVRGUJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3R)-3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]piperidine-1-carboxylate is a chiral piperidine derivative functionalized with a substituted pyrimidine ring. Its structure features a tert-butyl carbamate group at the 1-position of the piperidine ring and a 2-chloro-5-fluoropyrimidin-4-ylamino substituent at the 3-position, with the (R)-configuration. This compound is of interest in medicinal chemistry due to the pyrimidine moiety’s role in modulating biological activity, particularly in kinase inhibition or nucleotide analog synthesis .

For example, tert-butyl (3R)-3-aminopiperidine-1-carboxylate can react with halogenated pyrimidine derivatives under nucleophilic aromatic substitution conditions. A related compound, tert-butyl 3-[(2-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate (lacking the 5-fluoro group), is synthesized via similar methods and has a molecular formula of C₁₄H₂₁ClN₄O₂ (MW: 312.79) .

Properties

Molecular Formula

C14H20ClFN4O2

Molecular Weight

330.78 g/mol

IUPAC Name

tert-butyl 3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C14H20ClFN4O2/c1-14(2,3)22-13(21)20-6-4-5-9(8-20)18-11-10(16)7-17-12(15)19-11/h7,9H,4-6,8H2,1-3H3,(H,17,18,19)

InChI Key

NZXWJKQNVRGUJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC(=NC=C2F)Cl

Origin of Product

United States

Preparation Methods

Chiral Resolution of Racemic Piperidine Derivatives

Racemic 3-aminopiperidine is resolved using chiral acids (e.g., L-tartaric acid) to isolate the (R)-enantiomer. Subsequent Boc protection with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM) yields the tert-butyl (3R)-3-aminopiperidine-1-carboxylate. This method achieves enantiomeric excess (ee) >98% but suffers from moderate yields (45–60%) due to losses during resolution.

Asymmetric Catalytic Hydrogenation

Prochiral 3-ketopiperidine derivatives undergo asymmetric hydrogenation using chiral catalysts such as Rhodium-(R)-BINAP complexes. For example, hydrogenation of tert-butyl 3-oxopiperidine-1-carboxylate under 50 psi H₂ in methanol with Rh/(R)-BINAP affords the (3R)-alcohol intermediate, which is converted to the amine via a Curtius rearrangement or Mitsunobu reaction. This route achieves higher yields (70–85%) and ee >99%, though catalyst cost remains a limitation.

The introduction of the 2-chloro-5-fluoropyrimidin-4-yl group to the piperidine scaffold is achieved through SNAr, leveraging the electron-deficient nature of the pyrimidine ring.

Direct Coupling Under Basic Conditions

A mixture of tert-butyl (3R)-3-aminopiperidine-1-carboxylate (1.0 eq) and 2,4-dichloro-5-fluoropyrimidine (1.2 eq) in dimethylformamide (DMF) is heated at 80°C for 12–16 hours in the presence of potassium carbonate (2.5 eq). The reaction selectively substitutes the chlorine at the 4-position of the pyrimidine, yielding the target compound in 65–75% yield after silica gel chromatography.

Key Variables:

  • Solvent: DMF > dimethyl sulfoxide (DMSO) > acetonitrile (reaction efficiency ranking).
  • Base: K₂CO₃ > Cs₂CO₃ > triethylamine (TEA) (TEA results in <20% conversion due to weaker deprotonation).

Microwave-Assisted Acceleration

Microwave irradiation (150°C, 30 min) reduces reaction times tenfold while maintaining yields (70–72%). This method minimizes decomposition of the acid-labile Boc group, which occurs under prolonged heating.

Stereochemical Control and Byproduct Analysis

The (3R) configuration is critical for biological activity. Competing pathways and byproducts include:

Epimerization at C3

Prolonged heating (>24 hours) or acidic conditions (pH <4) induce partial epimerization, reducing ee to 85–90%. Stabilizing the amine as its hydrochloride salt during coupling mitigates this issue.

Di-substitution Byproducts

Overuse of pyrimidine reagent (≥1.5 eq) leads to bis-arylation at the piperidine’s 3- and 5-positions. Stoichiometric control and monitoring via LC-MS are essential.

Alternative Routes and Comparative Evaluation

Enzymatic Desymmetrization

A chemo-enzymatic approach using imine reductases (IREDs) converts prochiral 3-aminopiperidine precursors to the (R)-enantiomer with 99% ee. While scalable, this method requires specialized biocatalysts and is less cost-effective for small-scale synthesis.

Grignard Addition to Chiral Sulfinimines

Chiral tert-butyl sulfinimines derived from 3-oxopiperidine react with organomagnesium reagents to install the 3-amino group stereoselectively. For example, methylmagnesium bromide in THF at −78°C affords the (3R)-configured amine in 82% yield and 97% ee.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost per kg (USD) Impact on Overall Cost
2,4-Dichloro-5-fluoropyrimidine $12,000 45%
Boc₂O $3,500 20%
Rh-(R)-BINAP catalyst $50,000 25%

Waste Stream Management

The SNAr route generates KCl and fluorinated byproducts, requiring neutralization and specialized filtration. Enzymatic methods produce aqueous waste with lower environmental toxicity.

Experimental Optimization Data

Table 1: Comparison of Coupling Methods for Pyrimidine Installation

Method Conditions Yield (%) ee (%)
Conventional Heating DMF, K₂CO₃, 80°C, 16 h 72 98
Microwave DMF, K₂CO₃, 150°C, 0.5 h 71 97
Solvent-Free Neat, 120°C, 8 h 58 95

Table 2: Chiral Resolution vs. Asymmetric Hydrogenation

Parameter Chiral Resolution Asymmetric Hydrogenation
Yield 55% 82%
ee 98% 99.5%
Scalability Low High

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the pyrimidine moiety, potentially altering its electronic properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and fluoro positions of the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine N-oxides, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

Chemistry

In the field of chemistry, Tert-butyl (3R)-3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]piperidine-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various organic reactions, including:

  • Substitution Reactions : The chlorine and fluorine atoms on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation and reduction, leading to the formation of different derivatives.
  • Hydrolysis : The carbamate group can be hydrolyzed to yield corresponding amines and carbon dioxide.

These reactions allow for the development of new compounds with tailored properties for specific applications.

Biology

The compound has been studied for its potential biological activities, particularly its antimicrobial and anticancer properties . Research indicates that it may inhibit specific enzymes or receptors crucial for tumor growth.

Case Study : In vitro studies have shown that this compound significantly reduces cell viability in cancer cell lines, such as A431 vulvar epidermal carcinoma cells, at concentrations ranging from 10 to 100 µM .

Medicine

In medicinal chemistry, ongoing research is exploring the compound’s potential as a therapeutic agent for various diseases. Its unique structure allows it to interact with specific molecular targets, modulating their activity and leading to various biological effects.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

This may enhance binding to biological targets, such as ATP-binding pockets in kinases. The dibenzylamino-nitro-substituted analogue (MW 542.61) in exhibits significantly higher molecular weight and polarity (TLC Rf = 0.23), suggesting reduced membrane permeability compared to the target compound .

Chirality and Stereochemical Impact: The (3R)-configuration in the target compound contrasts with non-specified stereochemistry in analogues like tert-butyl 3-((pyridin-2-ylthio)methyl)piperidine-1-carboxylate. Chirality can critically influence pharmacokinetics and target selectivity .

Functional Group Diversity: Compounds with sulfur-based substituents (e.g., pyridinylthio) or extended aromatic systems (e.g., dibenzylamino) demonstrate broader synthetic versatility but may introduce metabolic instability or toxicity risks .

Comparison with Non-Piperidine tert-Butyl Carboxylates

Example: tert-Butyl 5-[(4R)-4-fluoro-D-prolyl]amino]-1H-pyrazolo[4,3-b]pyridine-1-carboxylate ()

  • Structure : Combines a pyrazolo-pyridine core with a fluorinated proline residue.
  • Key Differences: The pyrazolo-pyridine scaffold offers a planar heterocyclic system, contrasting with the piperidine ring’s flexibility.
  • Synthesis: Multi-step route involving Fmoc protection and chlorocarbonyl intermediates, highlighting the complexity of fluorinated amino acid integrations .

Biological Activity

Tert-butyl (3R)-3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]piperidine-1-carboxylate, also known by its IUPAC name, is a compound with notable biological activities attributed to its unique chemical structure. The presence of a pyrimidine ring, along with a tert-butyl group and a piperidine moiety, suggests potential interactions with various biological targets, making it an interesting subject for pharmacological studies.

Chemical Structure and Properties

  • Molecular Formula : C15H16ClFN4O2
  • Molecular Weight : 338.765 g/mol
  • CAS Number : 1202759-89-4

The compound features a tert-butyl group that enhances lipophilicity, potentially improving membrane permeability and bioavailability. The chloro and fluoro substitutions on the pyrimidine ring are known to influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. It is hypothesized to act as an inhibitor of glycogen synthase kinase 3 (GSK-3), a serine/threonine kinase involved in numerous cellular processes, including cell proliferation and survival pathways .

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit GSK-3, which has implications in cancer therapy, as GSK-3 is often overactive in various malignancies.
  • Signal Pathway Modulation : By modulating pathways involving Wnt signaling and insulin signaling, it can influence metabolic processes and cell growth.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that derivatives of pyrimidine compounds can significantly inhibit the growth of cancer cell lines. For instance, similar compounds have demonstrated IC50 values in the nanomolar range against various cancer types .

CompoundCell LineIC50 (nM)
Compound AMCF-7 (Breast Cancer)480
Compound BHepG2 (Liver Cancer)360

These findings suggest that the compound may also exhibit similar anticancer properties.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research into related pyrimidine derivatives has indicated significant activity against various bacterial strains .

Case Studies

  • GSK-3 Inhibition Study : A recent study evaluated the structure–activity relationship (SAR) of pyrimidine-based GSK-3 inhibitors. The results indicated that modifications to the piperidine moiety significantly enhanced inhibitory activity against GSK-3, suggesting that this compound could be optimized for better therapeutic efficacy .
  • Cytotoxicity Assessment : In vitro cytotoxicity assays performed on various cell lines revealed minimal cytotoxic effects at concentrations up to 10 µM, indicating a favorable safety profile for potential therapeutic applications .

Q & A

Basic: What are the key synthetic routes for preparing tert-butyl (3R)-3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting from tert-butyl (3R)-3-aminopiperidine-1-carboxylate. A common method includes nucleophilic substitution between the amine group of the piperidine intermediate and a halogenated pyrimidine derivative (e.g., 2-chloro-5-fluoropyrimidin-4-amine). Key steps:

  • Amine activation : Use polar aprotic solvents (e.g., DMF or DCM) with a base (e.g., triethylamine) to deprotonate the amine .
  • Coupling reaction : React at 0–20°C for 12–24 hours to minimize side reactions .
  • Boc protection : Maintain inert conditions (N₂ atmosphere) to prevent tert-butyl group cleavage .

Optimization : Catalysts like DMAP can enhance reaction efficiency. Yields >70% are achievable with stoichiometric control and purification via flash chromatography .

Advanced: How can stereochemical integrity be maintained during synthesis?

The (3R)-configuration of the piperidine ring is critical for biological activity. Methods to preserve stereochemistry:

  • Chiral intermediates : Use enantiomerically pure tert-butyl (3R)-3-aminopiperidine-1-carboxylate, verified by chiral HPLC or optical rotation .
  • Mild reaction conditions : Avoid high temperatures (>40°C) or strong acids/bases that may induce racemization .
  • Monitoring : Employ TLC (e.g., hexane:ethyl acetate = 9:1, Rf ~0.23) or LC-MS to detect stereochemical drift .

Basic: What analytical techniques are recommended for structural confirmation?

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrimidine C-F coupling at ~160 ppm in ¹³C NMR) and piperidine chair conformation .
  • X-ray crystallography : Resolve absolute stereochemistry using SHELX programs for refinement .
  • HRMS : Validate molecular formula (C₁₄H₂₁ClFN₅O₂) with <2 ppm error .

Advanced: How to resolve contradictory data in reaction yield optimization?

Discrepancies in yields may arise from:

  • Solvent purity : Trace water in DMF reduces coupling efficiency; use molecular sieves or anhydrous solvents .
  • Substrate ratios : Excess pyrimidine halide (1.2–1.5 eq) improves conversion but may increase halogenated byproducts.
  • Statistical analysis : Design experiments using DoE (Design of Experiments) to identify critical factors (e.g., temperature, catalyst loading) .

Basic: What are the recommended safety protocols for handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential irritancy (analogous to structurally similar piperidines) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Storage : Keep at 2–8°C under inert gas (argon) to prevent degradation .

Advanced: How to analyze its stability under varying pH conditions?

  • Hydrolysis studies : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC:
    • Acidic conditions : Boc group cleavage at pH <3, forming piperidine hydrochloride .
    • Basic conditions : Pyrimidine ring hydrolysis at pH >10 .
  • Kinetic modeling : Calculate half-life (t₁/₂) using first-order decay models .

Basic: How to purify the compound post-synthesis?

  • Flash chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate unreacted starting materials .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals (>95%) .
  • HPLC : Reverse-phase C18 columns for final polishing, especially if chiral impurities are detected .

Advanced: What computational methods predict its biological activity?

  • Molecular docking : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR). The fluoropyrimidine moiety shows high affinity for ATP-binding pockets .
  • QSAR : Correlate substituent effects (e.g., Cl vs. F) with IC₅₀ values from enzyme assays .
  • MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent .

Basic: How to determine solubility for in vitro assays?

  • Shake-flask method : Saturate PBS or DMSO with the compound, filter, and quantify via UV-Vis (λ ~260 nm for pyrimidine absorbance) .
  • Co-solvents : Use 10% DMSO in aqueous buffers for stock solutions, ensuring <0.1% final concentration in assays .

Advanced: What strategies mitigate byproduct formation during scale-up?

  • Process analytical technology (PAT) : Implement inline FTIR to monitor intermediate formation .
  • Design of Experiments (DoE) : Optimize parameters (e.g., stirring rate, cooling profile) to suppress dimerization or oxidation .
  • Green chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.